4-Fluoroisocathinone hydrochloride
Description
Structural Classification within Novel Psychoactive Substances (NPS)
4-Fluoroisocathinone (B13047321) hydrochloride is a compound that structurally mimics substituted cathinones and phenethylamines. caymanchem.com However, it is distinct in that it is neither a cathinone (B1664624) nor a phenethylamine (B48288). caymanchem.com This unique structural characteristic is significant as it can place the compound outside the scope of existing legal frameworks that specifically target cathinone and phenethylamine derivatives.
From a chemical standpoint, its formal name is 1-amino-1-(4-fluorophenyl)-2-propanone, monohydrochloride. caymanchem.com The core of its structure is a phenethylamine backbone, which is shared by synthetic cathinones and amphetamines, contributing to their sympathomimetic properties. nih.gov Synthetic cathinones are characterized as β-keto analogues of amphetamines.
The table below outlines the key structural details of 4-Fluoroisocathinone hydrochloride.
| Property | Value |
| Formal Name | 1-amino-1-(4-fluorophenyl)-2-propanone, monohydrochloride |
| Molecular Formula | C₉H₁₀FNO • HCl |
| Formula Weight | 203.6 |
| SMILES | FC1=CC=C(C(N)C(C)=O)C=C1.Cl |
| InChI Code | InChI=1S/C9H10FNO.ClH/c1-6(12)9(11)7-2-4-8(10)5-3-7;/h2-5,9H,11H2,1H3;1H |
| InChI Key | LEHXQTGOCZVEKK-UHFFFAOYSA-N |
Data sourced from Cayman Chemical caymanchem.com
Academic Context and Research Significance of Analogues to Cathinones and Phenethylamines
The study of synthetic cathinones and their phenethylamine analogues is a significant area of research due to their psychoactive effects. nih.govmdpi.com These compounds are psychomotor stimulants that act on the brain's monoamine systems. nih.gov Research into these analogues is crucial for understanding their mechanisms of action and structure-activity relationships. nih.govacs.org
Synthetic cathinones, like their phenethylamine counterparts, primarily exert their effects by interacting with plasma membrane transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT). nih.gov They can act as either transporter substrates, which trigger the release of neurotransmitters, or as potent transporter inhibitors that block neurotransmitter reuptake. nih.gov The specific chemical structure of a compound, including substitutions on the aromatic ring, determines its primary mechanism of action. acs.org For instance, para-substituted cathinone derivatives have been reported to evoke higher serotonin release than their meta-analogues. acs.org
The academic interest in these compounds also extends to their potential therapeutic applications, with research exploring their use in treating conditions such as depression and obesity. acs.org However, the unintended consequence of this research has been the proliferation of these compounds for recreational use. nih.gov
Current Landscape of Scientific Inquiry for Emerging Compounds
The emergence of novel psychoactive substances like this compound presents a continuous challenge to the scientific and regulatory communities. nih.govjohnshopkins.edu Scientific research often lags behind the rapid evolution of the recreational drug market, where new compounds are constantly being introduced to circumvent legal restrictions. nih.gov
A significant aspect of current scientific inquiry involves the development of analytical methods to detect and characterize these emerging compounds in biological and non-biological samples. mdpi.comresearchgate.net Techniques such as gas chromatography and liquid chromatography coupled with mass spectrometry are essential tools in forensic toxicology for identifying NPS. researchgate.net
The rapid identification of new and emerging psychoactive substances is a critical area of focus. frontiersin.org Web-based approaches, including the use of web crawlers to monitor online forums and drug-related websites, are being employed to identify new NPS as they appear on the market. frontiersin.org This proactive approach can help to provide early warnings about potentially harmful new substances. frontiersin.org However, for many emerging compounds, including this compound, the physiological and toxicological properties have not yet been reported, highlighting the need for further research. caymanchem.com
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-amino-1-(4-fluorophenyl)propan-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO.ClH/c1-6(12)9(11)7-2-4-8(10)5-3-7;/h2-5,9H,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHXQTGOCZVEKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1=CC=C(C=C1)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801344542 | |
| Record name | 4-Fluoroisocathinone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801344542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2093282-02-9 | |
| Record name | 4-Fluoroisocathinone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801344542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Synthesis and Derivatization Methodologies
Synthetic Pathways and Reaction Optimization
The synthesis of β-aminoketones like 4-fluoroisocathinone (B13047321) is an area of active research in medicinal and organic chemistry. researchgate.netwindows.netresearchgate.net The core structure is found in various pharmaceuticals, and numerous strategies exist for its construction. rsc.org
Late-Stage Fluorination: This approach involves introducing the fluorine atom at one of the final steps of the synthesis. Methods like electrophilic fluorination using reagents such as silver(II) fluoride (B91410) (AgF₂) can directly substitute a hydrogen atom on the aromatic ring. acs.org However, this can sometimes lead to a mixture of products with poor site selectivity. acs.org
Use of Fluorinated Precursors: A more common and controlled method is to begin the synthesis with a starting material that already contains the fluorine atom in the desired position. For 4-fluoroisocathinone, a suitable precursor would be 4-fluorobenzaldehyde (B137897) or a related 4-fluorophenyl compound. This precursor would then undergo a series of reactions, such as a Mannich-type reaction, to build the rest of the molecule. rsc.orgorganic-chemistry.org This ensures the fluorine is correctly placed without the need for a potentially low-yield or non-selective fluorination step on a complex molecule. rsc.org Palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, represent another advanced method for creating carbon-carbon bonds with fluorinated aryl halides. nih.gov
4-Fluoroisocathinone possesses a chiral center at the carbon atom bonded to both the amino group and the fluorophenyl ring. This means it can exist as two non-superimposable mirror images, or enantiomers (R and S forms). mdpi.comnih.gov The biological and toxicological properties of these enantiomers can differ significantly. nih.gov
Achieving a specific enantiomer requires a stereoselective synthesis. General approaches include:
Use of Chiral Precursors: One established method for synthesizing cathinones stereoselectively is to start with a chiral precursor, such as an enantiomerically pure phenylpropanolamine (norephedrine or norpseudoephedrine), and then oxidize it to form the ketone. europa.eu
Asymmetric Catalysis: Modern synthetic methods employ chiral catalysts to guide the reaction towards one enantiomer. For instance, a highly stereoselective three-component Mannich reaction can be performed using a bifunctional thiourea (B124793) catalyst derived from a natural alkaloid like quinidine, yielding β-aminoketones with excellent enantioselectivity. organic-chemistry.org
Racemic Synthesis and Resolution: Often, the most straightforward synthesis, such as reacting a substituted bromopropiophenone with an amine, results in a racemic mixture (an equal mix of both enantiomers). europa.eu This mixture can then be separated into its individual enantiomers through a process called chiral resolution, for example, by using chiral high-performance liquid chromatography (HPLC). researchgate.net
Investigation of Chemical Reactivity and Intermediates
The chemical reactivity of 4-fluoroisocathinone is dominated by its β-aminoketone core. researchgate.netrsc.org This functional group arrangement serves as a versatile building block in organic synthesis. researchgate.net
The Mannich reaction is a cornerstone for synthesizing β-aminoketones. rsc.orgorganic-chemistry.org A typical pathway involves the reaction of three components: an aldehyde (like 4-fluorobenzaldehyde), a ketone (like acetone (B3395972) or its enol equivalent), and an amine source (like ammonia (B1221849) or an ammonium (B1175870) salt). Key reactive intermediates in this process include:
Imines/Iminium Ions: The aldehyde and amine first react to form an imine, which can be protonated to form a reactive iminium ion.
Enols/Enolates: The ketone component generates an enol or enolate intermediate, which acts as the nucleophile.
The crucial carbon-carbon bond-forming step is the nucleophilic attack of the enol/enolate on the iminium ion. rsc.org An alternative, common laboratory synthesis for ring-substituted cathinones involves reacting a suitably substituted α-bromopropiophenone with an appropriate amine (e.g., methylamine (B109427) for methcathinone). europa.eu In the case of 4-fluoroisocathinone (which is a primary amine), this would likely involve a protected amine equivalent followed by deprotection.
Table 2: Potential Synthetic Intermediates and Reactions
| Reaction Type | Key Intermediates | Purpose |
| Mannich Reaction | 4-Fluorobenzaldehyde, Acetone (or enol equivalent), Ammonia/Amine Source | Forms the core β-aminoketone structure. |
| Halogenation/Amination | 4-Fluoropropiophenone, α-Bromo-4-fluoropropiophenone, Amine Source | A common laboratory route to cathinone (B1664624) derivatives. |
| Stereoselective Reduction | Racemic 4-Fluoroisocathinone, Chiral Reducing Agent (e.g., borohydride (B1222165) with chiral ligand) | Used to synthesize specific stereoisomers of metabolites. |
Synthesis of Reference Standards and Metabolites for Research Purposes
The primary purpose of synthesizing 4-fluoroisocathinone is to provide pure, well-characterized material to be used as a reference standard in forensic laboratories and research institutions. caymanchem.com This allows for the unambiguous identification of the compound in seized materials or biological samples.
Furthermore, to understand the full picture of the compound's fate in the body, the synthesis of its expected metabolites is crucial. In vitro studies with human liver microsomes on related cathinones have identified common metabolic pathways. nih.gov For 4-fluoroisocathinone, these would likely include:
Reduction of the Ketone: The β-keto group is often reduced to a secondary alcohol, yielding the corresponding amino alcohol. This creates a second chiral center, meaning multiple diastereomeric metabolites are possible.
Hydroxylation: The aromatic ring or alkyl parts of the molecule can be hydroxylated. nih.gov
N-dealkylation (for N-substituted cathinones): While not applicable to the primary amine of 4-fluoroisocathinone, this is a major pathway for related compounds like 4-fluoromethcathinone. nih.gov
The synthesis of these potential metabolites, particularly the amino alcohol products from ketone reduction, provides reference standards necessary for their detection in toxicological screenings. nih.gov This is critical because metabolites can often be detected for a longer period than the parent drug.
Table of Mentioned Chemical Compounds
| Common Name/Abbreviation | Systematic Name |
| 4-Fluoroisocathinone | 1-amino-1-(4-fluorophenyl)propan-2-one |
| 4-Fluoromethcathinone (4-FMC) | 1-(4-fluorophenyl)-2-(methylamino)propan-1-one |
| Norephedrine | (1R,2S)-2-amino-1-phenylpropan-1-ol or (1S,2R)-2-amino-1-phenylpropan-1-ol |
| Norpseudoephedrine | (1S,2S)-2-amino-1-phenylpropan-1-ol or (1R,2R)-2-amino-1-phenylpropan-1-ol |
| 4-Fluorobenzaldehyde | 4-fluorobenzaldehyde |
| Silver(II) Fluoride | Silver(II) fluoride |
| Quinidine | (S)-((2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)(6-methoxyquinolin-4-yl)methanol |
| 4-Fluoropropiophenone | 1-(4-fluorophenyl)propan-1-one |
| α-Bromo-4-fluoropropiophenone | 2-bromo-1-(4-fluorophenyl)propan-1-one |
Advanced Analytical Characterization Techniques for Research Applications
Chromatographic and Spectrometric Approaches
Advanced analytical methods are indispensable for the unambiguous identification and comprehensive profiling of 4-Fluoroisocathinone (B13047321) hydrochloride. These techniques leverage the compound's physicochemical properties to achieve separation and characterization.
Gas Chromatography-Mass Spectrometry (GC/MS) Method Validation for Research Samples
Gas Chromatography-Mass Spectrometry (GC/MS) stands as a robust technique for the analysis of 4-Fluoroisocathinone. Method validation ensures the reliability and accuracy of the results. A typical GC/MS method involves the dilution of the analyte in a suitable solvent, such as chloroform, before injection into the instrument. swgdrug.org
Key parameters for a validated GC/MS method for 4-Fluoroisocathinone include:
Sample Preparation: Diluting the analyte to a concentration of approximately 4 mg/mL in chloroform. swgdrug.org
Instrumentation: An Agilent gas chromatograph or equivalent, operating in split mode with a mass spectrometer detector. swgdrug.org
Column: A DB-1 MS column (30m x 0.25 mm x 0.25µm) or an equivalent is commonly used. swgdrug.org
Carrier Gas: Helium is utilized as the carrier gas at a flow rate of 1 mL/min. swgdrug.org
Temperature Program: The injector temperature is set to 280°C. The oven program typically starts at 100°C, ramps up to 300°C, and holds for a specified duration. swgdrug.org
Mass Spectrometry Parameters: The mass scan range is set from 34 to 550 amu. swgdrug.org
Under these conditions, 4-Fluoroisocathinone has a characteristic retention time of approximately 5.367 minutes. swgdrug.org The resulting mass spectrum shows significant fragment ions that are used for its identification. swgdrug.org For some analyses, derivatization with reagents like heptafluorobutyric anhydride (B1165640) is employed to enhance volatility and improve chromatographic separation. nih.gov
| Parameter | Value |
|---|---|
| Sample Preparation | ~4 mg/mL in Chloroform |
| Instrument | Agilent GC with MS Detector |
| Column | DB-1 MS (30m x 0.25 mm x 0.25µm) |
| Carrier Gas | Helium at 1 mL/min |
| Injector Temperature | 280°C |
| MS Scan Range | 34-550 amu |
| Retention Time | 5.367 min |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Compound Identification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it ideal for trace analysis and the definitive identification of compounds like 4-Fluoroisocathinone in complex matrices. thermofisher.comnih.gov This technique is particularly valuable for detecting low concentrations of substances. thermofisher.com
A typical LC-MS/MS method involves:
Chromatographic Separation: Utilizing a C18 column with a gradient elution of a mobile phase consisting of water and an organic solvent like acetonitrile, often with an acid additive to improve peak shape. nih.gov
Mass Spectrometry Detection: A triple quadrupole mass spectrometer is commonly used, operating in selected reaction monitoring (SRM) mode for enhanced specificity and sensitivity. thermofisher.com
The development of LC-MS/MS methods allows for the reliable and accurate quantification of contaminants at very low levels, such as picograms per milliliter (pg/mL). thermofisher.com
High-Resolution Mass Spectrometry (HRMS) for Comprehensive Profiling
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is crucial for the comprehensive profiling and tentative identification of novel psychoactive substances (NPS) and their metabolites. nih.gov Techniques like time-of-flight (TOF) mass spectrometry are often employed for this purpose. chromatographyonline.com HRMS is instrumental in untargeted metabolomics studies to investigate the in vitro metabolism of synthetic cathinones. nih.gov
Collision-Induced Dissociation (CID) is a tandem mass spectrometry technique used to fragment selected ions in the gas phase. wikipedia.org By accelerating ions and colliding them with neutral gas molecules, characteristic fragment ions are produced. wikipedia.org This process is fundamental for elucidating the fragmentation pathways of molecules like 4-Fluoroisocathinone. chromatographyonline.comwikipedia.org The study of these fragmentation patterns provides detailed structural information, aiding in the definitive identification of the compound and its isomers. chromatographyonline.com While even-electron precursor ions are generally expected to yield even-electron fragment ions, studies have shown that a significant percentage of radical fragment ions can be produced, particularly in compounds with aromatic rings that can stabilize the radical. nih.govchemrxiv.org
The development of robust spectral libraries and databases is essential for the rapid and accurate identification of NPS. nih.gov These libraries contain experimental mass spectra of known compounds, which can be compared against the spectra of unknown samples. nih.govnih.gov The growth of community-sourced, freely available spectral libraries has significantly enhanced the ability to identify compounds in untargeted metabolomics and forensic analysis. nih.gov These libraries serve as a critical resource for bridging past and future research in the field. nih.gov
Supercritical Fluid Chromatography (SFC) for Orthogonal Separation
Supercritical Fluid Chromatography (SFC) has re-emerged as a powerful separation technique, particularly for the analysis of polar compounds and isomers. nih.govyoutube.com Utilizing supercritical carbon dioxide as the primary mobile phase, often with a polar co-solvent, SFC offers a unique selectivity that is orthogonal to reversed-phase liquid chromatography. youtube.comchromatographyonline.com
Key aspects of SFC for the analysis of cathinone (B1664624) isomers include:
Stationary Phases: Various stationary phases, including silica, 2-ethylpyridine, and fluoro-phenyl, have been evaluated for their ability to resolve isomers. researchgate.net
Mobile Phase: A mixture of carbon dioxide with a modifier like methanol (B129727) and an additive such as ammonium (B1175870) hydroxide (B78521) is often used to achieve efficient separation. researchgate.net
Detection: SFC is readily coupled with mass spectrometry, providing a powerful tool for the analysis of complex mixtures. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucitation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic molecules, including 4-Fluoroisocathinone hydrochloride. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and the chemical environment of atoms within the molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the complete structural puzzle.
For this compound, ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are the primary experiments conducted. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environments, and their proximity to other protons through spin-spin coupling. In the case of this compound, specific chemical shifts and coupling patterns are expected for the aromatic protons on the fluorophenyl ring, the methine proton adjacent to the amino and keto groups, and the methyl protons.
A documented ¹H NMR analysis of 4-Fluoroisocathinone HCl in D₂O on a 400 MHz spectrometer showed distinct peaks corresponding to the different protons in the molecule. swgdrug.org The data from such an analysis allows for the precise assignment of each proton to its position in the molecular structure.
| Proton Assignment | Chemical Shift (ppm) | Multiplicity |
| Aromatic Protons | 7.450 - 7.475 | Multiplet |
| Methine Proton | 5.375 | Singlet |
| Methyl Protons | 2.17 - 2.19 | Multiplet |
| Note: Data obtained from a 400 MHz NMR spectrometer with the sample dissolved in D₂O. swgdrug.org |
Capillary Electrophoresis (CE) and Ion Chromatography (IC) for Ion Analysis and Purity Assessment
Capillary Electrophoresis (CE) and Ion Chromatography (IC) are powerful analytical techniques for the analysis of ionic species and the assessment of purity. CE, in particular, has emerged as a significant tool for analyzing the purity and stability of various molecules, offering advantages like reduced sample volume, high resolution, and high separation efficiency. nih.gov
In the context of this compound, CE can be employed to determine the purity of the compound by separating the primary compound from any charged impurities or degradation products. The technique separates ions based on their electrophoretic mobility in an electrolyte-filled capillary under the influence of an electric field. The resulting electropherogram provides a profile of the sample, with the peak area of the main component corresponding to its purity. The development and validation of CE methods are crucial for ensuring their accuracy and reliability in routine analysis. nih.gov
Ion Chromatography (IC) is another essential technique, specifically for the analysis of inorganic and organic ions. For this compound, IC would be the method of choice for quantifying the hydrochloride counter-ion. This is a critical aspect of quality control, as it confirms the salt form and stoichiometry of the compound. IC separates ions based on their affinity for an ion-exchange resin, followed by detection, typically by conductivity. This allows for the accurate determination of the chloride ion concentration in a given sample of this compound.
The purity of this compound is often stated as a percentage, for instance, ≥98%, which is determined through a combination of analytical techniques including chromatography. caymanchem.com
Methodologies for Analytical Standard Development and Monograph Creation
The development of a certified analytical standard and the creation of a comprehensive monograph are critical steps for ensuring the quality, consistency, and regulatory compliance of a research chemical like this compound.
Analytical Standard Development:
An analytical standard is a highly purified and well-characterized substance used as a reference in analytical tests. The development process for a this compound standard involves:
Synthesis and Purification: The compound is synthesized and then subjected to rigorous purification techniques, such as recrystallization or preparative chromatography, to achieve the highest possible purity.
Comprehensive Characterization: The purified compound is then extensively characterized using a battery of analytical methods to confirm its identity and structure. This includes NMR spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. swgdrug.org
Purity Determination: The purity of the standard is determined using high-performance liquid chromatography (HPLC) or CE, often with a quantitative NMR (qNMR) as a confirmatory method.
Content Assignment: The exact content of the analyte in the standard material is assigned, taking into account the purity and the presence of any residual solvents or water.
Stability Studies: The long-term stability of the standard is assessed under various storage conditions to establish a re-test date or expiry date. caymanchem.com
Monograph Creation:
A monograph is a detailed document that provides all the necessary information for the identification, analysis, and quality control of a substance. For this compound, a monograph would typically include:
Nomenclature: The official name, synonyms (e.g., 4-FIC), and systematic IUPAC name (1-amino-1-(4-fluorophenyl)propan-2-one, monohydrochloride). swgdrug.orgcaymanchem.comnih.gov
Chemical and Physical Properties: This includes the molecular formula (C₉H₁₀FNO • HCl), formula weight (203.6), and appearance (e.g., white powder or crystalline solid). swgdrug.orgcaymanchem.com
Identification Tests: A set of tests to confirm the identity of the substance, such as IR spectroscopy and specific colorimetric tests.
Assay Method: A validated analytical method, typically HPLC, for the quantitative determination of the substance's purity.
Impurity Profile: A description of potential impurities and the analytical methods for their control.
Packaging and Storage: Recommendations for appropriate packaging and storage conditions to ensure the stability of the compound. caymanchem.com
The creation of monographs for synthetic cathinones is an ongoing effort, driven by the need for standardized analytical methods in forensic and research laboratories. unodc.org These documents are vital for ensuring the reliability and comparability of analytical results across different laboratories.
Pharmacological Investigations: in Vitro and Preclinical Mechanisms
Receptor Binding Affinity and Selectivity Profiling
Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. nih.gov For synthetic cathinones, these studies often reveal affinities for a range of receptors, which can vary significantly based on structural modifications.
Research on the closely related compound 4-fluoromethcathinone (4-FMC) has shown appreciable affinity for the serotonin (B10506) 2A (5-HT2A) receptor and the α1A-adrenergic receptor. ljmu.ac.uk The binding affinities (Ki) for 4-FMC at these receptors are presented in the table below.
Table 1: Receptor Binding Affinities for 4-Fluoromethcathinone (4-FMC)
| Receptor | Radioligand | Ki (µM) |
|---|---|---|
| 5-HT2A | [3H]ketanserin | 1.4 |
| α1A-adrenoceptor | [3H]prazosin | 1.52 |
Data sourced from a study on 4-FMC. ljmu.ac.uk
While specific data on the binding of 4-fluoroisocathinone (B13047321) hydrochloride to sigma or nuclear receptors is not available, these receptor families are recognized as potential targets for various psychoactive substances. Further research would be necessary to determine any potential interactions.
In Vitro Pharmacodynamic and Enzymatic Studies
The pharmacodynamics of synthetic cathinones are largely defined by their effects on neurotransmitter transporters and their metabolic fate, which is determined by enzymatic processes.
Synthetic cathinones typically act as monoamine transporter inhibitors and/or releasing agents. nih.govnih.gov The balance between uptake inhibition and release promotion can differ significantly among various cathinone (B1664624) derivatives, leading to distinct pharmacological profiles.
Studies on 4-FMC demonstrate its activity as an inhibitor of norepinephrine (B1679862) (NET), dopamine (B1211576) (DAT), and serotonin (SERT) transporters, with a preference for NET. ljmu.ac.uk It also acts as a releaser of norepinephrine and dopamine. ljmu.ac.uk The potencies for these actions are detailed in the tables below.
Table 2: Monoamine Transporter Inhibition by 4-Fluoromethcathinone (4-FMC)
| Transporter | IC50 (µM) |
|---|---|
| hNET | 0.246 |
| hDAT | 6.35 |
| hSERT | >10 |
IC50 values represent the concentration required to inhibit 50% of transporter activity in human embryonic kidney (HEK) cells. ljmu.ac.uk
Table 3: Monoamine Release Induced by 4-Fluoromethcathinone (4-FMC)
| Transporter | EC50 (µM) |
|---|---|
| NET | 1.53 |
| DAT | 17.8 |
| SERT | >39 |
EC50 values represent the concentration for 50% of maximal release. ljmu.ac.uk
The metabolism of synthetic cathinones is primarily carried out by the cytochrome P450 (CYP) enzyme system. nih.govnih.gov Specific isoforms, such as CYP2D6 and CYP2C19, have been implicated in the metabolism of certain cathinone derivatives. nih.gov The potential for a compound to inhibit or induce these enzymes is a critical factor in predicting drug-drug interactions. nih.gov While specific CYP inhibition or induction data for 4-fluoroisocathinone hydrochloride are not available, it is anticipated to be a substrate for CYP enzymes.
P-glycoprotein (P-gp) is an efflux transporter that plays a significant role in limiting the brain penetration and oral bioavailability of many xenobiotics. tg.org.au The interaction of synthetic cathinones with P-gp is not extensively documented. However, the polarity of these molecules, influenced by the β-keto group, generally reduces their ability to cross the blood-brain barrier compared to amphetamines. nih.gov Whether this compound is a substrate or inhibitor of P-gp would require specific in vitro transport assays.
Preclinical Behavioral Pharmacology and Mechanism-Based Studies
The preclinical assessment of a novel psychoactive substance is crucial for understanding its potential effects. This section details the established methodologies used to investigate the behavioral pharmacology of compounds like this compound. It is important to note that, to date, there is a significant lack of published research specifically investigating the preclinical behavioral effects of this compound. Therefore, the following subsections will outline the established experimental paradigms and the nature of the data that would be generated from such studies, based on research of other synthetic cathinones.
Studies on locomotor activity are fundamental in preclinical psychopharmacology to determine the stimulant or depressant effects of a compound. These studies typically involve placing rodents in an open-field arena equipped with infrared beams or video tracking software to quantify their movement. An increase in horizontal movement is generally interpreted as a stimulant effect, while a decrease suggests a sedative or motor-impairing effect.
In addition to the rate of movement, the pattern of behaviors is also observed. High doses of psychostimulants can induce stereotyped behaviors, which are repetitive, purposeless movements such as sniffing, gnawing, or head weaving. The presence and intensity of these behaviors are systematically scored.
For this compound, such studies would be essential to characterize its stimulant potential. However, there is currently no publicly available data from locomotor activity or stereotypy studies for this specific compound. A review of structure-activity relationships of some cathinone analogs indicated that 4-fluorocathinone, a related but structurally distinct compound, did not produce locomotor stimulation in mice at the doses tested. nih.gov
Table 1: Illustrative Data Table for Locomotor Activity Study
| Treatment Group | Total Distance Traveled (meters) | Number of Stereotyped Behaviors (per 30 min) |
| Vehicle Control | Data Not Available | Data Not Available |
| 4-Fluoroisocathinone HCl (low dose) | Data Not Available | Data Not Available |
| 4-Fluoroisocathinone HCl (medium dose) | Data Not Available | Data Not Available |
| 4-Fluoroisocathinone HCl (high dose) | Data Not Available | Data Not Available |
The reinforcing properties of a substance, which are indicative of its abuse liability, are commonly assessed using the intravenous self-administration (IVSA) paradigm in animal models, typically rats or non-human primates. In this model, animals are surgically fitted with an intravenous catheter and learn to perform an operant response, such as pressing a lever, to receive an infusion of the drug. The rate and pattern of responding are measured to determine the reinforcing efficacy of the compound.
A progressive-ratio schedule of reinforcement is often used to assess the motivation to self-administer the drug, where the number of responses required for each subsequent infusion increases. The "breakpoint," or the point at which the animal ceases to respond, is a key measure of the reinforcing strength of the substance.
Currently, there are no published studies that have investigated the reinforcing properties of this compound using the IVSA model or any other paradigm.
Table 2: Illustrative Data Table for Intravenous Self-Administration Study
| Compound | Acquisition of Self-Administration (% of subjects) | Breakpoint on Progressive-Ratio Schedule |
| Saline | Data Not Available | Data Not Available |
| Cocaine (positive control) | Data Not Available | Data Not Available |
| 4-Fluoroisocathinone HCl | Data Not Available | Data Not Available |
Drug discrimination studies are a valuable tool for understanding the subjective effects of a novel compound by comparing them to a known substance. In this paradigm, animals are trained to discriminate between the effects of a known drug (e.g., a stimulant like cocaine or methamphetamine) and a saline vehicle. They are rewarded for pressing one of two levers depending on whether they received the drug or saline. Once the animals have learned to reliably discriminate, they are administered the test compound (this compound) to see which lever they press, thus indicating whether the subjective effects are similar to the training drug.
The degree to which a novel compound substitutes for the training drug can provide insights into its mechanism of action and its subjective effects in humans. For instance, full substitution for a dopamine-releasing agent would suggest a similar pharmacological mechanism.
As of now, no drug discrimination studies involving this compound have been published in the scientific literature.
Table 3: Illustrative Data Table for Drug Discrimination Study (Training Drug: Cocaine)
| Test Compound | Dose Range Tested | % Responding on Drug-Appropriate Lever |
| Saline | N/A | Data Not Available |
| Cocaine | Varies | Data Not Available |
| 4-Fluoroisocathinone HCl | Data Not Available | Data Not Available |
The behavioral effects of synthetic cathinones are primarily mediated by their interaction with monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These interactions can involve either inhibiting the reuptake of these neurotransmitters or promoting their release.
While the neurochemical profile of many synthetic cathinones has been characterized, there is currently no published data detailing the in vitro or in vivo neurochemical effects of this compound on monoamine transporters.
Table 4: Illustrative Data Table for In Vitro Monoamine Transporter Assay
| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | DAT:SERT Selectivity Ratio |
| Cocaine | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| MDMA | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| 4-Fluoroisocathinone HCl | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| (IC₅₀ = half maximal inhibitory concentration) |
Metabolic Pathways and Biotransformation Research
In Vitro Metabolic Profiling and Metabolite Identification
In vitro methods are foundational in drug discovery and toxicology for predicting a compound's metabolic stability and identifying its metabolites. These assays utilize various liver-derived preparations to simulate the metabolic processes that occur in the body.
Hepatic subcellular fractions are widely used in preclinical evaluations of drug metabolism. bioivt.comxenotech.com The two primary fractions used are liver microsomes and the S9 fraction.
Liver S9 Fractions : The S9 fraction is the supernatant obtained from a 9,000g centrifugation of a liver homogenate. nih.gov It contains a broad spectrum of both Phase I (e.g., cytochrome P450s or CYPs) and Phase II (e.g., UDP-glucuronosyltransferases or UGTs) enzymes because it includes both the microsomal and cytosolic (soluble) portions of the cells. bioivt.comxenotech.comnih.gov This makes the S9 fraction suitable for general screening of metabolic stability and identifying the major metabolic pathways. xenotech.com To function, these fractions require the addition of cofactors to stimulate metabolic activity, such as NADPH for Phase I reactions and UDPGA, PAPS, and GSH for various Phase II conjugation reactions. nih.gov
Liver Microsomes : Microsomes are vesicle-like artifacts formed from the endoplasmic reticulum during the differential centrifugation process. thermofisher.com They contain a high concentration of many key drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes responsible for Phase I and some Phase II metabolism, respectively. bioivt.comxenotech.com Microsomal assays are particularly useful for investigating CYP inhibition, metabolic stability, and characterizing metabolites formed via oxidative pathways. thermofisher.com
For other synthetic cathinones, studies have successfully used human and rat liver microsomes to investigate metabolic pathways, including both Phase I and Phase II (glucuronidation) reactions. nih.gov
Primary hepatocyte cultures are considered a "gold standard" for in vitro metabolism studies because they contain a full complement of metabolic enzymes and cofactors, more closely representing the complex environment of the liver. nih.gov These cultures allow for a more comprehensive analysis of both Phase I and Phase II metabolism, including pathways that may be absent or deficient in subcellular fractions. nih.gov
Studies on other novel psychoactive substances have demonstrated the utility of hepatocyte models. For instance, the metabolism of fentanyl analogs has been effectively studied by incubating the compounds with mouse hepatocytes, allowing for the identification of a wide range of metabolites. nih.govnih.gov These in vitro results often show good correlation with in vivo findings, validating their use in predicting metabolic fate. nih.govmdpi.com
While specific metabolites of 4-Fluoroisocathinone (B13047321) have not been detailed in the available literature, the metabolic pathways of structurally related cathinones provide insight into likely biotransformations. For cathinone (B1664624) derivatives, common Phase I metabolic reactions identified in human liver microsome studies include:
β-Keto Group Reduction : The ketone functional group is reduced to a secondary alcohol.
N-Dealkylation/N-Demethylation : The removal of alkyl or methyl groups from the nitrogen atom.
Hydroxylation : The addition of a hydroxyl group, often on the alkyl chain or aromatic ring. nih.gov
Following Phase I biotransformation, the resulting metabolites can undergo Phase II conjugation, such as glucuronidation, where glucuronic acid is attached to the metabolite to increase its water solubility and facilitate excretion. nih.gov The identification and structural confirmation of these metabolites are typically achieved using advanced analytical techniques like liquid chromatography-high resolution mass spectrometry (LC-HRMS), which can separate the various metabolites and provide accurate mass data for structural elucidation. nih.govnih.gov
In Vivo Metabolic Studies in Preclinical Models
In vivo studies in preclinical animal models are essential to understand the complete picture of a compound's absorption, distribution, metabolism, and excretion (ADME) within a whole organism.
Excretion and mass balance studies are performed to determine the routes and rate of elimination of a drug and its metabolites from the body. These studies typically involve administering a radiolabeled version of the compound to a preclinical model, such as a rat, and then collecting and analyzing urine, feces, and sometimes bile over a set period. nih.gov
For example, in a study of the compound aficamten (B8198243) in rats, researchers found that the majority of the radiolabeled dose was excreted within 48 hours, with 8.3% recovered in urine and 90.7% in feces. nih.gov Such data helps to quantify the extent of drug absorption and identify the primary routes of elimination for the parent compound and its metabolites. nih.gov Although specific data for 4-Fluoroisocathinone is not available, this methodology would be applied to determine its excretion profile.
Significant differences in drug metabolism can exist between species (e.g., rats, mice, dogs, and humans), which has critical implications for toxicology and the extrapolation of preclinical safety data to humans. nih.gov These differences often arise from variations in the expression and activity of drug-metabolizing enzymes, particularly the cytochrome P450 family. nih.gov
For instance, the human CYP2D6 enzyme, which metabolizes many cardiovascular and central nervous system drugs, has different orthologs in animal models that may not have the same catalytic activity, leading to different metabolic profiles. nih.gov Similarly, certain toxicities observed in one species may not be relevant to humans if the metabolic pathway leading to the toxic metabolite is absent or less active in humans. nih.gov Therefore, understanding the species-specific metabolism of a compound like 4-Fluoroisocathinone is essential for accurately assessing its potential toxicity. In vitro studies comparing metabolism in human liver microsomes against those from various animal species are often conducted to identify the most appropriate preclinical model for safety studies. thermofisher.comnih.gov
Application of Radiotracer Techniques for Metabolic Fate Determination
There is no available scientific literature detailing the use of radiotracer techniques to determine the metabolic fate of 4-Fluoroisocathinone hydrochloride. This methodology, which would involve labeling the compound with a radioactive isotope, such as carbon-14 (B1195169) or tritium, is a standard approach in drug metabolism studies to trace the distribution, metabolism, and excretion of a compound in a biological system. The absence of such studies indicates a significant gap in the understanding of the pharmacokinetics of this compound.
Prediction of Human Metabolism from Preclinical Data
Similarly, there are no published studies on the prediction of human metabolism of this compound based on preclinical data. This process typically involves in vitro studies using human liver microsomes, hepatocytes, or other enzyme systems, as well as in vivo studies in animal models. The data generated from these preclinical models are then used to extrapolate potential metabolic pathways in humans. The lack of such research for this compound means that its potential metabolites and metabolic routes in humans remain uncharacterized.
While studies on related cathinone derivatives, such as 4F-PHP, have identified metabolic pathways including the reduction of the β-keto group and oxidation of the pyrrolidine (B122466) ring, it is not scientifically rigorous to assume that this compound undergoes the exact same biotransformations. mdpi.com The physiological and toxicological properties of this compound have not been reported, further underscoring the nascent stage of research into this particular compound. caymanchem.comevitachem.com
Forensic and Regulatory Science Research
Trends and Evolution of Novel Psychoactive Substances (NPS) in the Illicit Market
The emergence and proliferation of Novel Psychoactive Substances (NPS) represent a significant and dynamic challenge to public health and international drug control frameworks. ojp.govmdpi.com These substances, often marketed as 'legal highs' or 'designer drugs', are created to mimic the effects of traditional illicit drugs while circumventing existing laws. mdpi.comunodc.org The global NPS market is characterized by its rapid evolution, with hundreds of individual substances reported by over 100 countries in recent years. drugpolicyfacts.orgunodc.org
Synthetic cathinones, a class of compounds that includes 4-fluoroisocathinone (B13047321), have consistently been one of the largest and most prominent categories of NPS monitored by drug enforcement and public health agencies. mdpi.comdrugpolicyfacts.orgnih.gov In 2019, synthetic cathinones were the second most numerous group of NPS seized in European Union Member States, surpassed only by synthetic cannabinoids. drugpolicyfacts.org This trend continued, with synthetic cathinones remaining the second largest NPS category monitored by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) in 2021. mdpi.com
The illicit market for these substances is highly adaptable; as soon as one compound is subjected to legal control, manufacturers quickly synthesize and distribute new, structurally similar analogues to take its place. ojp.govsciencedaily.com This constant cat-and-mouse game poses an ongoing challenge for forensic laboratories and regulatory bodies, which must continually adapt their methods and laws to keep pace with emerging drug trends. ojp.govresearchgate.net The research focus within the scientific community often mirrors these trends, with a significant number of publications dedicated to synthetic cathinones since the mid-2010s, reflecting their prevalence in the illicit market. nih.gov The lack of international consensus on legislative approaches further complicates control efforts, contributing to the persistent availability of NPS. drugpolicyfacts.org
Forensic Toxicology Methodologies for Detection and Quantification in Biological Specimens
The identification and quantification of synthetic cathinones like 4-fluoroisocathinone in biological samples are crucial for clinical and forensic toxicology. nih.gov However, the sheer number of analogues and their rapid emergence present considerable analytical challenges. nih.govtandfonline.com
The analytical process for detecting synthetic cathinones typically involves both screening and confirmatory stages.
Screening Tests: Initial screening for drugs of abuse often relies on immunoassays or colorimetric tests. nih.gov However, these methods have significant limitations for synthetic cathinones. Commercial immunoassays may not be specific enough, sometimes producing false-positive results for other drug classes and failing to detect the wide array of new cathinone (B1664624) analogues. nih.gov Similarly, colorimetric reagents like the Marquis test are often negative for many synthetic cathinones, unless a specific molecular feature, such as a methylenedioxy group, is present. nih.gov
Confirmatory Methods: Due to the limitations of screening tests, chromatographic techniques coupled with mass spectrometry are essential for reliable identification.
Gas Chromatography-Mass Spectrometry (GC-MS): While GC-MS is a widely used technique in forensic toxicology, it presents a significant drawback for analyzing synthetic cathinones. ojp.govojp.gov Many cathinones are thermally unstable and can degrade in the high temperatures of the GC inlet, leading to the formation of artifacts and potentially preventing accurate identification and quantification. ojp.govsciencedaily.com While derivatization can sometimes improve stability, the chemistry of these compounds is complex, and this approach has seen limited success. ojp.govojp.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): To overcome the issue of thermal degradation, liquid chromatography-based methods are now preferred for synthetic cathinone analysis. ojp.govojp.gov Techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Liquid Chromatography-Quadrupole/Time of Flight Mass Spectrometry (LC-Q/TOF) offer high sensitivity and specificity without the need for high temperatures. nih.govnih.gov These methods can separate positional isomers, which is critical as even small changes in the fluorine atom's position on the phenyl ring can alter a substance's properties. nih.gov Validated LC-MS protocols have been developed for the simultaneous detection of dozens of synthetic cathinones in various biological matrices, including blood, urine, and hair. nih.govnih.gov
Below is a table summarizing the limits of detection (LOD) and quantification (LOQ) for synthetic cathinones using advanced LC-MS techniques in different biological matrices.
| Analytical Technique | Matrix | Number of Cathinones Analyzed | LOD Range | LOQ Range |
| LC-Q/TOF-MS | Blood & Urine | 22 | Not Specified | 0.25–5 ng/mL |
| LC-MS/MS | Hair | 35 | 0.006–0.052 ng/mg | 0.008–0.095 ng/mg |
Data sourced from published forensic toxicology studies. nih.govnih.gov
A significant challenge in forensic toxicology is the detection of metabolites. After a drug is consumed, the body breaks it down into various metabolites, which can often be detected for a longer period than the parent compound. tandfonline.com Identifying these metabolites provides definitive proof of drug intake.
However, for many NPS, including newer synthetic cathinones, several hurdles exist:
Limited Pharmacokinetic Data: For a large number of emerging cathinones, comprehensive studies on their metabolic pathways in humans have not been conducted. ojp.govtandfonline.com
Lack of Reference Materials: Forensic laboratories rely on certified reference materials of metabolites to confirm their presence in a sample. For many new synthetic cathinones, these metabolite standards are not commercially available. ojp.govtandfonline.com This scarcity makes it difficult for labs to validate their detection methods and confidently identify these compounds in casework. unodc.org
Complexity of Metabolism: The metabolism of synthetic cathinones can be complex, involving reactions such as ketone reduction and oxidative processes, followed by conjugation to form glucuronides. unodc.orgtandfonline.com Without reference standards, distinguishing between different isomeric metabolites is a formidable analytical task.
These challenges mean that forensic laboratories may be unable to detect the use of a novel synthetic cathinone if the parent drug has already been eliminated from the body, even if its metabolites are still present. ojp.gov
Research into Regulatory Control and Scheduling Considerations
The rapid emergence of NPS has forced governments worldwide to reconsider their legislative approaches to drug control. drugpolicyfacts.org
To combat the constant influx of new chemical structures, many countries have moved away from banning individual substances and towards controlling entire families of compounds. This is achieved through analogue legislation or generic scheduling . drugpolicyfacts.orgunodc.org
Analogue Legislation: This approach defines a controlled substance analogue based on its chemical and/or pharmacological similarity to a substance that is already controlled. unodc.orgeuropa.eu For example, a new substance that is "substantially similar" in chemical structure to a known controlled cathinone and is intended for human consumption could be prosecuted as a controlled substance analogue. unodc.org This method allows for flexibility in prosecuting cases involving new, unlisted substances.
Generic or Group Classification: This is a broader approach where the law defines a core chemical structure and specifies a wide range of possible modifications (e.g., substitutions on a phenyl ring or alterations to an alkyl chain). europa.eunih.gov Any compound that fits within this structural template is automatically considered a controlled substance. Several European countries, including Austria and Switzerland, have implemented this type of legislation to control entire classes like synthetic cathinones. europa.eunih.gov
The scientific basis for these approaches relies on the principle that substances with similar chemical backbones will likely have similar psychoactive effects. Forensic chemists and pharmacologists provide the expert analysis needed to determine if a new substance falls under the legal definition of an analogue or a generically controlled compound.
While crucial for public safety, the act of scheduling a substance or an entire class of chemicals can have unintended consequences for the scientific and forensic research community. unodc.org Once a compound is placed under strict regulatory control, its availability for legitimate research purposes becomes severely restricted. unodc.orgtandfonline.com
This creates a significant paradox:
Hindrance of Method Development: Forensic toxicology laboratories require small, legal, and pure quantities of controlled substances, known as certified reference materials, to develop and validate the analytical methods used to detect them in forensic samples. unodc.orgtandfonline.com
Research Obstacles: The scheduling of a substance makes it difficult and expensive for researchers to obtain it for pharmacological and toxicological studies. This slows down the investigation into the substance's metabolic pathways, potential toxicity, and mechanism of action. unodc.org
The lack of affordable and accessible reference materials for both parent compounds and their metabolites is a frequently cited challenge for laboratories tasked with identifying NPS. unodc.orgtandfonline.com Therefore, while scheduling is a primary tool for law enforcement, it can inadvertently slow the scientific community's ability to provide the very data needed to understand and respond to the public health threats posed by these new substances.
Q & A
Q. How to design in vivo studies to evaluate the neurotoxic potential of this compound?
- Methodological Answer : Use rodent models (e.g., Sprague-Dawley rats) with daily dosing (1–10 mg/kg, i.p.) over 14 days. Assess neurotoxicity via:
- Behavioral Tests : Rotarod for motor coordination deficits.
- Histopathology : Immunohistochemistry for glial fibrillary acidic protein (GFAP) in striatal tissue.
- Biomarkers : Plasma levels of neuron-specific enolase (NSE). Include saline-treated controls and power analysis (n ≥ 8/group) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
